molecular formula C6H3ClS B3009094 4-Chloro-2-ethynylthiophene CAS No. 1566230-66-7

4-Chloro-2-ethynylthiophene

Cat. No.: B3009094
CAS No.: 1566230-66-7
M. Wt: 142.6
InChI Key: GEHRNIDHGGSYKN-UHFFFAOYSA-N
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Description

4-Chloro-2-ethynylthiophene is a heterocyclic compound with the molecular formula C6H3ClS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a chlorine atom at the fourth position and an ethynyl group at the second position on the thiophene ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethynylthiophene typically involves the halogenation of 2-ethynylthiophene. One common method is the chlorination of 2-ethynylthiophene using N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethynylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethynylthiophene is primarily related to its ability to interact with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine atom can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-ethynylthiophene is unique due to the presence of both the chlorine atom and the ethynyl group on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

4-chloro-2-ethynylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClS/c1-2-6-3-5(7)4-8-6/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHRNIDHGGSYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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